molecular formula C163H267N51O49S2 B013247 alpha-CGRP (human) CAS No. 90954-53-3

alpha-CGRP (human)

Cat. No. B013247
CAS RN: 90954-53-3
M. Wt: 3791.3 g/mol
InChI Key: DNKYDHSONDSTNJ-XJVRLEFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Alpha-CGRP is synthesized as part of a larger precursor molecule that undergoes complex enzymatic cleavage. The synthesis involves the formation of an intramolecular disulfide bond, crucial for its biological activity. The synthetic peptide has been demonstrated to possess activities similar to the naturally occurring peptide, including the suppression of bone calcium release stimulated by parathyroid hormone (Ando et al., 1987).

Molecular Structure Analysis

Alpha-CGRP exhibits a significant alpha-helical structure in aqueous solution, which is critical for its biological function. Circular dichroism (CD) spectroscopy has shown that the C-terminal tail of alpha-CGRP contains alpha-helical structures, stabilized by specific conditions, suggesting its physiological relevance in forming an amphiphilic helix (Manning, 1989).

Chemical Reactions and Properties

Alpha-CGRP's activity and receptor binding are highly dependent on its intact molecular structure, particularly the C-terminal portion. Modifications at the N-terminal or C-terminal ends significantly affect its biological activities and receptor interactions, highlighting the importance of specific residues in ligand-receptor binding and the peptide's overall structure for its function (O'Connell et al., 1993).

Physical Properties Analysis

The amphiphilic nature of alpha-CGRP, with its alpha-helical structure, suggests a specific orientation of hydrophobic and hydrophilic faces, which is essential for its interaction with receptors and biological membranes. This structural feature allows alpha-CGRP to interact effectively with its receptor, influencing its wide range of physiological effects.

Chemical Properties Analysis

Alpha-CGRP's chemical properties, such as its ability to form an intramolecular disulfide bond and its specific amino acid sequence, are crucial for its biological activity. The peptide's interaction with the CGRP receptor is highly specific, with even minor changes in its structure leading to significant alterations in its biological activity. This specificity underscores the importance of the peptide's precise chemical properties in its function (Smith et al., 1993).

Scientific Research Applications

  • Vascular and Neurological Effects : Alpha-CGRP selectively inhibits the effects of its receptor, which plays a role in regulating vascular tone, wound healing, inflammatory responses, nociception, appetite, and gastric emptying (Taylor & Abel, 2007). It induces relaxation in human cerebral and middle meningeal arteries, potentially implicating its role in certain neurological conditions (Jansen-Olesen et al., 2003). Alpha-CGRP is more potent than beta-CGRP in dilating human brain vessels and may be involved in the pathophysiology of subarachnoid haemorrhage (Edvinsson et al., 1991).

  • Cardiovascular and Migraine Treatment : Alpha-CGRP agonists improve cardiac function and protect the heart from heart failure and hypertension. Antagonists of alpha-CGRP are effective in reducing chronic and episodic migraine headaches (Kumar et al., 2022).

  • Vasodilatory Properties : It is a potent vasodilator in human arterial preparations, acting preferentially on arterioles rather than large arteries (Marshall et al., 1988). Both alpha- and beta-CGRP show potent vasodilator activity, impacting vascular permeability and inflammatory oedema (Brain et al., 1986).

  • Gastrointestinal and Renal Effects : Human CGRP I and II differ in their effects, with CGRP I stimulating blood flow, heart rate, plasma renin activity, and aldosterone secretion, while CGRP II inhibits gastric acid output (Beglinger et al., 1991).

  • Migraine Headache Treatment : BIBN4096BS, a non-peptide CGRP antagonist, has been shown to inhibit human alpha-CGRP-induced headaches and cerebral hemodynamic changes in healthy volunteers, suggesting its potential in acute migraine treatment (Petersen et al., 2005).

Future Directions

  • Exploring α-CGRP-based drug delivery systems .

properties

IUPAC Name

(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C163H269N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110(71-265)204-160(262)126(86(22)219)210-133(235)84(20)185-157(259)125(85(21)218)211-147(249)105(61-119(229)230)198-150(252)109(70-264)203-130(232)81(17)166)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221,264-265H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKYDHSONDSTNJ-XJVRLEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C163H269N51O49S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3791.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-CGRP (human)

CAS RN

90954-53-3
Record name alpha-Calcitonin gene-related peptide (human)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090954533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
7
Citations
S Evangelista, M Tramontana, CA Maggi - Life sciences, 1992 - Elsevier
We have investigated the effect of the C-terminal fragment of human calcitonin gene-related peptide (human-CGRP 8-37), a CGRP antagonist, on alpha-CGRP and salmon Calcitonin (…
SM Jankovic, SV Jankovic, D Stojadinovic… - Pharmacology, 2015 - karger.com
Calcitonin gene-related peptide (CGRP) is present in nerve fibers that innervate the human ureter and may have important influence on the motility of this organ. The aim of our study …
Number of citations: 3 karger.com
I Jansen - 1993 - elibrary.ru
Sensory neuropeptides in the cerebral circulation: Role in cerebrovascular disorders. КОРЗИНА ПОИСК НАВИГАТОР ЖУРНАЛЫ КНИГИ ПАТЕНТЫ ПОИСК АВТОРЫ …
Number of citations: 0 elibrary.ru
M Bomsel, L Lopalco, C Uberti-Foppa… - AIDS Research and …, 2019 - liebertpub.com
HIV-1 mucosal transmission in genital epithelia occurs through infection of Langerhans cells and subsequent transinfection of CD4 + T cells. We previously reported that the vasodilator …
Number of citations: 4 www.liebertpub.com
T Buckley - 1991 - spiral.imperial.ac.uk
Vasodilatation and pedema formation are important components of the inflammatory response. This study investigates the release and modulatory actions of the neuropeptide …
Number of citations: 2 spiral.imperial.ac.uk
CA Maggi, P Santicioli, E Del Bianco, S Giuliani - The Journal of urology, 1992 - Elsevier
The local motor response to bradykinin and the bacterial chemotactic peptide, formyl-methionyl-leucyl-phenylalanine (FMLP) was investigated in the guinea-pig isolated renal pelvis …
S Roubille, F Juillard, T Escure, O Binda, A Corpet… - 2023 - researchsquare.com
… Supernatants were then speedvac and analyzed by « alpha-CGRP human enzyme 32 immunoassay » (Cat. No. S-1199 from Peninsula Laboratories,San Carlos, CA, USA). …
Number of citations: 2 www.researchsquare.com

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